molecular formula C22H21ClN4O4 B11287611 2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11287611
M. Wt: 440.9 g/mol
InChI Key: KPRIJANCDNPACH-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with chlorophenyl, dimethoxyphenyl, hydroxy, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the substituents. Common reagents used in these reactions include chlorophenyl derivatives, dimethoxyphenyl derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups. This combination of features allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H21ClN4O4/c1-12-20(13-5-4-6-14(23)9-13)26-27-17(11-19(28)25-21(12)27)22(29)24-16-8-7-15(30-2)10-18(16)31-3/h4-10,17H,11H2,1-3H3,(H,24,29)(H,25,28)

InChI Key

KPRIJANCDNPACH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC(=CC=C3)Cl)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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